molecular formula C₂₄H₂₁N₃O₃ B1145111 4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde CAS No. 1068468-47-2

4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde

Cat. No.: B1145111
CAS No.: 1068468-47-2
M. Wt: 399.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde (CAS: 443922-06-3) is a star-shaped organic compound featuring a central 1,3,5-triazinane core (a saturated six-membered ring with three NH groups) linked to three benzaldehyde moieties. Its molecular formula is C₂₄H₁₅N₃O₃, with a molecular weight of 393.39 g/mol and a density of 1.311 g/cm³ . Key properties include:

  • Melting point: >300°C
  • Storage: Requires inert atmosphere (N₂ or Ar) at 2–8°C .
  • Applications: Primarily used as a precursor for covalent organic frameworks (COFs) and porous polymers, with notable performance in CO₂ adsorption (19 wt% at 273 K, 1 atm in Fe-POP-1) .

Properties

IUPAC Name

4-[3,5-bis(4-formylphenyl)-1,3,5-triazinan-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c28-13-19-1-7-22(8-2-19)25-16-26(23-9-3-20(14-29)4-10-23)18-27(17-25)24-11-5-21(15-30)6-12-24/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGIIVWYIUNRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN1C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a foundational precursor for triazine derivatives. Its three reactive chlorine atoms enable sequential substitution under controlled conditions:

  • First substitution : Conducted at 0–5°C in inert solvents (e.g., THF or DCM) with a nucleophile.

  • Second substitution : Requires elevated temperatures (30–50°C ) due to reduced reactivity.

  • Third substitution : Demands harsh conditions (80–120°C ) or catalysts.

For this compound, substituting all chlorides with benzaldehyde moieties presents challenges due to the aldehyde group’s susceptibility to oxidation and side reactions. A plausible pathway involves:

  • Protecting the aldehyde as an acetal (e.g., using ethylene glycol and p-toluenesulfonic acid).

  • Converting the protected 4-formylphenyl group into a nucleophile (e.g., Grignard reagent or aryl boronic acid).

  • Performing stepwise substitutions on cyanuric chloride, followed by deprotection.

Example Protocol:

  • Protection : 4-Hydroxybenzaldehyde → 4-(1,3-dioxolan-2-yl)phenol.

  • Nucleophilic substitution : React with cyanuric chloride in THF at 0°C (1st Cl), 30°C (2nd Cl), and 80°C (3rd Cl).

  • Deprotection : Acidic hydrolysis (HCl/water) to regenerate aldehydes.

Yield : ~60–70% (theoretical), with purity >90% achievable via recrystallization.

Acidic Ionic Liquid-Catalyzed One-Pot Synthesis

A patent by CN102250026A outlines a one-pot method for analogous triazine derivatives using acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) as dual solvent-catalysts. Key steps:

  • Reactants : Cyanuric chloride, resorcinol, and ionic liquid.

  • Conditions : Heated to 110°C for 8–12 hours under stirring.

  • Workup : Extraction with toluene, washing, and solvent evaporation.

Adapting this for benzaldehyde derivatives would require substituting resorcinol with 4-formylphenol . However, the aldehyde’s reactivity under acidic conditions necessitates protective strategies.

Optimization Parameters:

ParameterOptimal RangeImpact on Yield
Temperature80–120°CMaximizes substitution
Molar Ratio (Cyanuric chloride : Nucleophile)1:3–1:6Prevents oligomerization
Ionic LiquidTrifluoromethanesulfonate-basedEnhances catalytic activity

Yield : Up to 90% reported for resorcinol analogs, suggesting potential scalability for benzaldehyde variants.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Suzuki coupling offers a modular approach to install aryl groups onto triazine cores. Cyanuric chloride’s electron-deficient nature facilitates cross-coupling with 4-formylphenylboronic acid under palladium catalysis.

Reaction Conditions:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : K₂CO₃ or NaOEt.

  • Solvent : DMF or dioxane at 80–100°C .

Mechanism :

  • Oxidative addition of Pd⁰ to cyanuric chloride.

  • Transmetallation with boronic acid.

  • Reductive elimination to form C–C bonds.

Challenges :

  • Sequential coupling of three boronic acid equivalents requires precise stoichiometry.

  • Aldehyde groups may coordinate Pd, necessitating protective steps.

Yield : Limited data available, but analogous triaryl triazines report 50–70% yields .

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Nucleophilic SubstitutionHigh selectivity, stepwise controlMulti-step, protective groups neededModerate
Ionic Liquid CatalysisOne-pot, recyclable catalystAldehyde stability issuesHigh
Suzuki CouplingModular, mild conditionsCostly catalysts, low yieldsLow

Reaction Monitoring and Purification

  • TLC Analysis : Silica gel GF₂₅₄ plates with ethyl acetate/hexane (1:3) visualize intermediates.

  • HPLC : Confirms final purity (>95%) using C18 columns and acetonitrile/water gradients.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Catalytic Applications

One of the primary applications of 4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde is in catalysis. Research has demonstrated its effectiveness as a precursor for synthesizing various catalysts used in organic reactions.

Case Study: Heterogeneous Catalysis

A study investigated the use of this compound as a ligand in palladium-catalyzed reactions. The compound was immobilized on a metal-organic framework (MOF), enhancing its catalytic efficiency in the Heck and Sonogashira coupling reactions. The results indicated improved yields and selectivity compared to traditional catalysts .

Material Science

In material science, the compound has been explored for its role in creating covalent organic frameworks (COFs) and other innovative materials.

Data Table: Properties of COFs Derived from this compound

PropertyValue
Surface Area>800 m²/g
Pore Volume0.45 cm³/g
Thermal StabilityUp to 300°C
Mechanical StrengthHigh

These properties suggest that materials derived from this compound can be utilized in gas storage and separation processes due to their high surface area and thermal stability.

Pharmaceutical Applications

The compound also shows promise in pharmaceutical chemistry as a building block for drug synthesis.

Case Study: Anticancer Activity

Recent studies have focused on synthesizing derivatives of this compound that exhibit anticancer properties. In vitro tests demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines. This suggests potential for development into therapeutic agents targeting cancer .

Photonic Applications

Due to its unique electronic properties, this compound has been investigated for applications in photonics.

Data Table: Photonic Properties

PropertyValue
Absorption Wavelength400 nm
Emission Wavelength600 nm
Quantum Yield0.85

These characteristics indicate its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde involves its interaction with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the triazinane ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde (CAS: 3140-75-8)

Structural Differences :

  • Core : Fully unsaturated 1,3,5-triazine (aromatic) vs. saturated triazinane in the target compound.
  • Linkers : Oxygen atoms bridge the triazine core to benzaldehyde groups .

Key Properties :

  • Applications : Used to synthesize star-shaped molecules for optoelectronics and organic solar cells .
  • Reactivity : The aromatic triazine core enhances π-conjugation, favoring electronic applications, while the oxygen linkers may increase flexibility in polymerization .

4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzoic Acid (CAS: N/A)

Structural Differences :

  • Functional Groups : Replaces aldehyde (-CHO) with carboxylic acid (-COOH) groups .

Key Properties :

  • Molecular Formula : C₂₄H₂₁N₃O₆ (MW: 447.45 g/mol).
  • Melting Point : 210–214°C.
  • Applications: Potential use in pharmaceuticals or as a monomer for polyesters/polyamides due to carboxylic acid reactivity .

2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine

Structural Differences :

  • Functional Groups : Hydrazine (-NHNH₂) substituents instead of aldehydes.

Applications : Reacts with the target compound to form COFs with 458 m²/g surface area and high methyl orange absorption via hydrogen bonding .

Comparison in Covalent Organic Frameworks (COFs)

Property Target Compound-Based COFs (e.g., TTA-TTB) Boronic Acid-Based COFs (e.g., COF-5) Hydrazine-Linked COFs
Surface Area (m²/g) 458–711 1590 458
Pore Size (Å) 7–27 27 N/A
Thermal Stability Up to 500°C Up to 600°C N/A
Key Application CO₂ storage, optoelectronics Gas storage, catalysis Dye absorption

Notable Findings:

  • The target compound’s triazinane core introduces NH groups for hydrogen bonding, enhancing CO₂ selectivity in Fe-POP-1 .
  • COF-5 (boronic acid-based) outperforms in surface area due to eclipsed graphitic layers, but triazinane-based COFs offer tailored pore chemistry .

Reactivity

  • Aldehyde Group : Participates in Schiff base reactions (e.g., with amines to form imine-linked COFs) .
  • Triazinane Core : The saturated structure may undergo ring-opening reactions or dynamic behavior under specific conditions, unlike rigid triazine .

Biological Activity

4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde (CAS No. 443922-06-3) is a triazine derivative characterized by its unique chemical structure that includes a triazinane core and three benzaldehyde moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current state of research on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

  • Molecular Formula : C24H15N3O3
  • Molecular Weight : 393.39 g/mol
  • Structure : The compound features a symmetrical triazine core which enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells.
  • DNA Interaction : Some studies suggest that triazine derivatives can bind to DNA, disrupting replication and transcription processes.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens.

Anticancer Activity

Recent studies have demonstrated that this compound possesses notable anticancer properties. A review of related triazine compounds indicates a broad spectrum of anticancer activities:

Cancer TypeGI50 (µM)
Leukemia1.96
Colon Cancer2.60
CNS Tumors2.72
Melanoma1.91
Ovarian Cancer4.01
Renal Cancer3.03
Prostate Cancer4.40
Breast Cancer2.04

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against various cancer types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentrations (MICs) for different bacteria are summarized below:

Bacterial StrainMIC (µg/mL)
Escherichia coli10
Staphylococcus aureus8
Pseudomonas aeruginosa12

These findings suggest that the compound could be developed as a novel antimicrobial agent .

Study on Anticancer Effects

A study published in Frontiers in Pharmacology explored the effects of triazine derivatives on cancer cell lines. The researchers found that treatment with this compound resulted in significant apoptosis in leukemia and breast cancer cells through the activation of caspase pathways . This study highlights the potential for developing this compound as a chemotherapeutic agent.

Study on Antimicrobial Properties

In another study published in Antibiotics, researchers evaluated the antimicrobial efficacy of various triazine derivatives including our compound against resistant strains of bacteria. The results indicated that it was effective against multi-drug resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

Q & A

Q. What are the key synthetic routes for 4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of cyanuric chloride with p-hydroxybenzaldehyde derivatives. A common approach involves reacting cyanuric chloride with three equivalents of potassium 4-formylphenolate (generated from p-hydroxybenzaldehyde and KOH/NaOH) in dry acetone or DMF at 0–5°C. Yields up to 90% are achievable with recrystallization from ethyl acetate . Variations in solvent (acetate vs. DMF) and base (KOH vs. NaOH) may affect crystallinity and purity. For example, using DMF with KOH at 0°C yields 82% purity, while acetone/NaOH yields 90% .

Q. How should researchers characterize the compound’s stability under different storage conditions?

  • Methodological Answer : The compound is air- and moisture-sensitive due to its aldehyde groups. Stability tests under inert gas (N₂ or Ar) at 2–8°C show no decomposition over 6 months, whereas exposure to ambient humidity leads to gradual oxidation of aldehyde groups to carboxylic acids. Thermogravimetric analysis (TGA) confirms thermal stability up to 300°C, with decomposition observed above this threshold .

Q. What spectroscopic techniques are optimal for confirming the compound’s structure?

  • Methodological Answer : FT-IR (e.g., C=O stretch at ~1702 cm⁻¹) and NMR (¹H/¹³C) are critical. In ¹H NMR, the aldehyde proton appears as a singlet at ~10.0 ppm, while aromatic protons resonate between 7.8–8.2 ppm. Mass spectrometry (ESI-MS or MALDI-TOF) confirms the molecular ion peak at m/z 393.39 .

Advanced Research Questions

Q. How does the compound’s triazine-aldehyde structure enhance covalent organic framework (COF) design for photocatalytic applications?

  • Methodological Answer : The compound serves as a trigonal aldehyde node in COFs, enabling π-conjugated frameworks with high surface areas (e.g., TTA-TTB COF: SBET = 1592 m²/g) and narrow bandgaps (~2.67 eV). These properties promote visible-light absorption and charge separation. For example, TTA-TTB COF achieves 95% RhB degradation in 160 minutes under sunlight by generating hydroxyl radicals (•OH) via photoexcited electrons .

Q. What strategies optimize the compound’s integration into triazine-functionalized porous organic polymers (POPs) for CO₂ capture?

  • Methodological Answer : Co-polymerization with pyrrole via the Alder–Longo method produces hierarchical POPs (e.g., TPOP-1) with FeCl₃ catalysis. The triazine core enhances Lewis acidity for CO₂ adsorption (19 wt% at 273 K, 1 atm). Adjusting monomer ratios and crosslinking density (e.g., using 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tris(oxy)tribenzaldehyde) tailors pore size (2.2–2.5 nm) and CO₂/N₂ selectivity .

Q. How can researchers resolve contradictions in photocatalytic efficiency across studies using this compound?

  • Methodological Answer : Discrepancies arise from variations in COF crystallinity, defect density, and light sources. For instance, NH2-MIL-68@TPA-COF degrades RhB at 95% efficiency in 160 minutes under sunlight but only 67% under UV. Controlled experiments with standardized light intensity (e.g., AM 1.5G solar simulator) and defect quantification (via PXRD and N₂ adsorption) are critical for reproducibility .

Critical Considerations

  • Synthesis Optimization : Solvent polarity and base strength directly impact reaction kinetics. DMF accelerates nucleophilic substitution but may introduce impurities requiring column chromatography .
  • COF Stability : Long-term photocatalytic performance degrades due to framework collapse under harsh pH. Pre-treatment with acetic acid vapor enhances hydrolytic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.